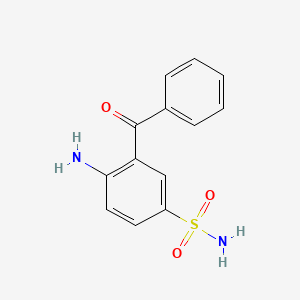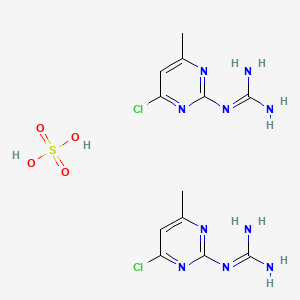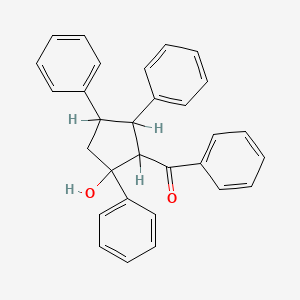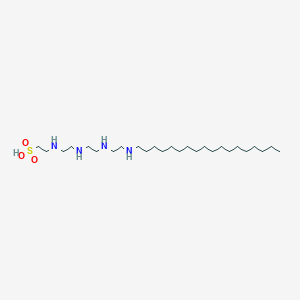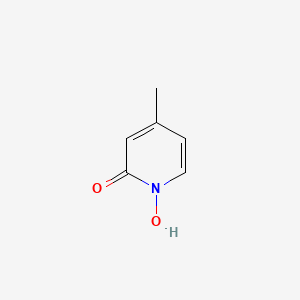
Phenol, p-(2-phenylnaphtho(2,1-b)furan-1-yl)-, acetate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Phenol, p-(2-phenylnaphtho(2,1-b)furan-1-yl)-, acetate is a chemical compound with the molecular formula C26H18O3 and a molecular weight of 378.4193 It is a derivative of phenol and naphthofuran, characterized by the presence of an acetate group
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of Phenol, p-(2-phenylnaphtho(2,1-b)furan-1-yl)-, acetate typically involves the reaction of phenol derivatives with naphthofuran compounds under specific conditions. The reaction often requires the use of catalysts and solvents to facilitate the formation of the desired product. The exact synthetic route may vary depending on the desired yield and purity of the compound.
Industrial Production Methods
Industrial production of this compound may involve large-scale chemical reactions using automated systems to ensure consistency and efficiency. The process typically includes steps such as mixing, heating, and purification to obtain the final product. Quality control measures are essential to ensure the compound meets the required specifications for its intended applications.
Analyse Des Réactions Chimiques
Types of Reactions
Phenol, p-(2-phenylnaphtho(2,1-b)furan-1-yl)-, acetate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form different oxidation products.
Reduction: Reduction reactions can convert the compound into its reduced forms.
Substitution: The acetate group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., sodium borohydride), and various catalysts. The reactions typically require controlled temperatures and pH levels to achieve the desired outcomes.
Major Products Formed
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield quinones, while reduction may produce alcohols or other reduced forms of the compound.
Applications De Recherche Scientifique
Phenol, p-(2-phenylnaphtho(2,1-b)furan-1-yl)-, acetate has several scientific research applications, including:
Chemistry: Used as a reagent in organic synthesis and as a building block for more complex molecules.
Biology: Studied for its potential biological activities and interactions with biomolecules.
Medicine: Investigated for its potential therapeutic properties and as a precursor for drug development.
Industry: Utilized in the production of specialty chemicals and materials with specific properties.
Mécanisme D'action
The mechanism of action of Phenol, p-(2-phenylnaphtho(2,1-b)furan-1-yl)-, acetate involves its interaction with molecular targets and pathways within biological systems. The compound may bind to specific receptors or enzymes, modulating their activity and leading to various biological effects. The exact pathways and targets can vary depending on the context of its use and the specific biological system being studied.
Comparaison Avec Des Composés Similaires
Similar Compounds
Phenol, 4-(2-phenylnaphtho(2,1-b)furan-1-yl)-, 1-acetate: A closely related compound with similar structural features.
Naphthofuran derivatives: Compounds with similar naphthofuran moieties but different functional groups.
Uniqueness
Phenol, p-(2-phenylnaphtho(2,1-b)furan-1-yl)-, acetate is unique due to its specific combination of phenol, naphthofuran, and acetate groups. This unique structure imparts distinct chemical and biological properties, making it valuable for various applications in research and industry.
Propriétés
Numéro CAS |
25433-81-2 |
|---|---|
Formule moléculaire |
C26H18O3 |
Poids moléculaire |
378.4 g/mol |
Nom IUPAC |
[4-(2-phenylbenzo[e][1]benzofuran-1-yl)phenyl] acetate |
InChI |
InChI=1S/C26H18O3/c1-17(27)28-21-14-11-19(12-15-21)24-25-22-10-6-5-7-18(22)13-16-23(25)29-26(24)20-8-3-2-4-9-20/h2-16H,1H3 |
Clé InChI |
RHTSHFDLLXCNEZ-UHFFFAOYSA-N |
SMILES canonique |
CC(=O)OC1=CC=C(C=C1)C2=C(OC3=C2C4=CC=CC=C4C=C3)C5=CC=CC=C5 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


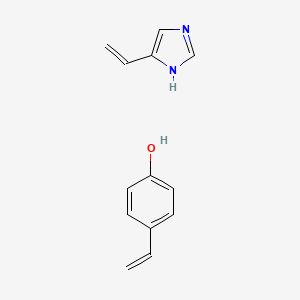


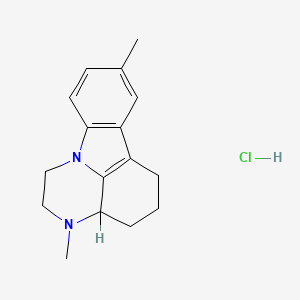
![Benzene, [(butylseleno)methyl]-](/img/structure/B14692488.png)
